N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride

Description

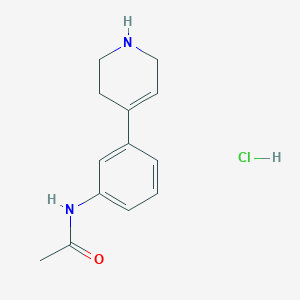

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c1-10(16)15-13-4-2-3-12(9-13)11-5-7-14-8-6-11;/h2-5,9,14H,6-8H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPBRKKVMCDMCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride typically involves the following steps:

Formation of Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction of a suitable precursor, such as 1,4-diaminobutane.

Introduction of Phenyl Group: The phenyl group is introduced through a reaction with a phenyl halide, such as bromobenzene, in the presence of a catalyst.

Acetylation: The acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the acetamide with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be used to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions can occur at different positions on the tetrahydropyridine ring or the phenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

Reduction Products: Reduction can result in the formation of amines or alcohols.

Substitution Products: Substitution reactions can yield a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a ligand for biological receptors or enzymes.

Medicine: It has potential therapeutic applications, such as in the development of new drugs.

Industry: It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(3-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride

- CAS Number : 387827-21-6 (primary) ; 1853217-69-2 (positional isomer) .

- Molecular Formula : C₁₃H₁₇ClN₂O .

- Molecular Weight : 252.74 g/mol .

- Purity : >95% (HPLC) for research-grade material .

- Storage : Stable at -80°C for 6 months or -20°C for 1 month in solution .

Structural Features :

- A phenylacetamide scaffold with a tetrahydropyridine (THP) ring substituted at the meta-position (3-position) of the phenyl group.

- The hydrochloride salt enhances solubility in polar solvents .

Comparison with Similar Compounds

Positional Isomer: N-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide Hydrochloride

Key Differences :

- Substituent Position : The THP group is attached to the para-position (4-position) of the phenyl ring .

- Physicochemical Properties : While molecular weight (252.74 g/mol) and formula (C₁₃H₁₇ClN₂O) remain identical, the para-substitution may alter steric effects, solubility, and receptor-binding affinity compared to the meta-isomer.

- Industrial Use : Marketed as an industrial-grade compound (99% purity) for chemical intermediates, contrasting with the research-focused meta-isomer .

Heterocyclic Analogues: Thieno-Pyrimidinyl Acetamide Derivative

Compound: N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide . Structural Highlights:

- Molecular Formula : C₁₈H₁₉N₅SO₂ (MW: 369.44 g/mol).

- Functional Groups: Thieno-pyrimidine core, methyl group, and acetamide side chain.

- Synthesis : Acetylation with acetyl chloride in pyridine (73% yield) .

- Physical Properties: Melting point 143–145°C; IR peaks at 1,730 cm⁻¹ (C=O) and 1,690 cm⁻¹ (C=O) . Applications: Potential kinase inhibitor due to the pyrimidine scaffold, differing from the THP-phenylacetamide’s research focus .

Polymer Precursor: 3-Chloro-N-phenyl-phthalimide

Compound : 3-Chloro-N-phenyl-phthalimide .

Structural Highlights :

- Molecular Formula: C₁₄H₈ClNO₂ (MW: 265.68 g/mol).

- Functional Groups : Phthalimide core with chloro and phenyl substituents.

- Applications: Monomer for polyimide synthesis, emphasizing thermal stability and polymer engineering . Contrast: Lacks the acetamide-THP motif, rendering it chemically distinct and non-comparable in pharmacological contexts.

Complex Tetrahydrochloride Salt: Furo-Naphtho-Dioxol Derivative

Compound: 2-((3-((2-((3-aminopropyl)amino)ethyl)amino)propyl)amino)-N-((5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl)acetamide tetrahydrochloride . Structural Highlights:

- Molecular Complexity: Multiple fused rings (furo-naphtho-dioxol), aminoethyl side chains, and tetrahydrochloride salt.

- Physical Properties : Melting point 190°C; 82% synthetic yield .

Applications : Likely a bioactive compound (e.g., antibiotic or anticancer agent) due to its intricate structure, contrasting with the simpler THP-phenylacetamide .

Comparative Data Table

*Estimated based on formula.

Key Findings and Implications

Structural Isomerism : The meta- and para-THP isomers share identical formulas but differ in substituent positioning, which may influence solubility, crystallinity, and biological activity .

Functional Group Diversity: The thieno-pyrimidine and phthalimide derivatives highlight how core heterocycles dictate application scope (e.g., kinase inhibition vs. polymer synthesis) .

Complexity vs. Simplicity : The furo-naphtho-dioxol derivative’s high molecular complexity and tetrahydrochloride salt contrast with the target compound’s simplicity, underscoring divergent research priorities .

Q & A

Basic: What are the standard synthetic routes for N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, starting with coupling a boronic acid derivative (e.g., (1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid) to a substituted aniline intermediate via Suzuki-Miyaura cross-coupling . Subsequent steps include deprotection of the tert-butoxycarbonyl (Boc) group under acidic conditions (e.g., HCl/dioxane) and acetylation using acetyl chloride. Key considerations:

- Reaction Conditions: Use anhydrous solvents (e.g., THF or DCM), controlled temperatures (0–25°C), and inert atmosphere (N₂/Ar) to prevent side reactions.

- Purification: Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the tetrahydropyridine ring conformation (δ 2.5–3.5 ppm for CH₂ groups) and acetamide linkage (δ 2.1 ppm for CH₃). 2D NMR (COSY, HSQC) resolves aromatic proton coupling .

- Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion [M+H]⁺ and validates the molecular formula (e.g., C₁₃H₁₇N₂O·HCl requires m/z 261.11) .

- HPLC: Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) monitors purity (>98%) and detects hydrolytic degradation products .

Basic: How should this compound be stored and handled to ensure stability?

Methodological Answer:

- Storage: Store as a crystalline solid at -20°C in airtight, light-resistant containers to prevent hygroscopic degradation .

- Handling: Use gloves and PPE to avoid dermal exposure. Dissolve in deionized water or DMSO (10 mM stock) immediately before use to minimize hydrolysis .

Advanced: How can synthetic yields be optimized while minimizing byproducts?

Methodological Answer:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki coupling efficiency. Lower catalyst loading (1–2 mol%) reduces metal contamination .

- Reaction Monitoring: Use TLC or inline IR spectroscopy to track intermediate formation. Adjust stoichiometry (1.2:1 boronic acid:aniline) to drive coupling completion .

- Byproduct Mitigation: Add scavengers (e.g., polymer-bound thiourea) to sequester unreacted reagents .

Advanced: What challenges arise in structural elucidation due to tautomerism or stereochemistry?

Methodological Answer:

The tetrahydropyridine ring exhibits chair-boat conformational flexibility, complicating NMR interpretation. Strategies include:

- Variable Temperature NMR: Identify coalescence points for dynamic interconversion (e.g., 298–323 K) .

- X-ray Crystallography: Resolve absolute configuration and hydrogen-bonding networks in the solid state .

- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict stable conformers and correlate with experimental data .

Advanced: What biological targets or pathways are hypothesized for this compound?

Methodological Answer:

Structurally related acetamides exhibit activity at neurotransmitter receptors (e.g., σ-1) or inflammatory pathways (COX-2 inhibition). Proposed methods:

- In Vitro Assays: Screen against kinase panels or GPCRs using fluorescence polarization .

- Molecular Docking: Model interactions with the tetrahydropyridine moiety and acetylated phenyl group in target binding pockets (e.g., AutoDock Vina) .

- Transcriptomics: Profile gene expression changes in treated cell lines (RNA-seq) to identify pathway modulation .

Advanced: How should researchers address contradictory biological activity data across studies?

Methodological Answer:

- Purity Verification: Re-analyze batches via LC-MS to rule out impurities (e.g., residual solvents or degradation products) .

- Assay Standardization: Use internal controls (e.g., reference inhibitors) and replicate experiments across cell lines (HEK293 vs. CHO) .

- Meta-Analysis: Compare data across studies using standardized metrics (e.g., IC₅₀ normalization) to identify confounding variables .

Advanced: What prior art exists in patents, and how does it inform novel research directions?

Methodological Answer:

Patent databases (e.g., EP 4 374 877 A2) disclose similar tetrahydropyridinyl-acetamides as kinase inhibitors. Strategies:

- Freedom-to-Operate Analysis: Identify unclaimed substituents (e.g., fluorinated aryl groups) for novel derivatives .

- Mechanistic Differentiation: Focus on understudied targets (e.g., NLRP3 inflammasome) to avoid overlap with patented uses .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose to pH extremes (1–13), heat (40–60°C), and UV light, then quantify degradation via HPLC .

- Plasma Stability Assays: Incubate with human plasma (37°C, 24 hrs) and measure remaining intact compound using LC-MS/MS .

Advanced: How can structural modifications enhance bioavailability or target selectivity?

Methodological Answer:

- Prodrug Design: Introduce ester or carbonate prodrug moieties to improve solubility (e.g., phosphonate derivatives) .

- SAR Studies: Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the phenyl ring and test in permeability assays (Caco-2 monolayers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.